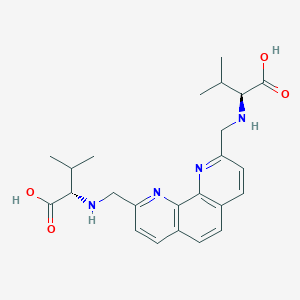![molecular formula C13H16N2 B15165105 2,2-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole CAS No. 336106-30-0](/img/structure/B15165105.png)
2,2-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole is a heterocyclic compound that features a fused ring system combining a pyridine and a benzimidazole moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of benzimidazole with suitable methylating agents such as iodomethane . The reaction is usually carried out in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 2,2-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups at specific positions on the benzimidazole ring.
科学研究应用
2,2-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
作用机制
The mechanism of action of 2,2-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring system and exhibit comparable biological activities.
1,2,4-Triazolo[4,3-a]pyrimidines: Another class of heterocyclic compounds with similar structural features and applications.
Uniqueness: 2,2-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole is unique due to its specific substitution pattern and the presence of both pyridine and benzimidazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
336106-30-0 |
|---|---|
分子式 |
C13H16N2 |
分子量 |
200.28 g/mol |
IUPAC 名称 |
2,2-dimethyl-3,4-dihydro-1H-pyrido[1,2-a]benzimidazole |
InChI |
InChI=1S/C13H16N2/c1-13(2)8-7-12-14-10-5-3-4-6-11(10)15(12)9-13/h3-6H,7-9H2,1-2H3 |
InChI 键 |
JCUUTIKRKKKQMG-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC2=NC3=CC=CC=C3N2C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![{1-Iodo-2-[(trimethylsilyl)ethynyl]pent-1-en-1-yl}(trimethyl)silane](/img/structure/B15165034.png)

![1,7-Dioxaspiro[4.4]nonan-8-one, 3,4-bis(phenylmethoxy)-, (3R,4S,5R)-](/img/structure/B15165059.png)
![Phenol, 3,5-bis[[bis(1,1-dimethylethyl)phosphino]methyl]-2,4,6-trimethyl-](/img/structure/B15165060.png)





![Pyrazolo[1,5-a]pyrimidine, 3-(4-fluorophenyl)-6-(4-pyridinyl)-](/img/structure/B15165097.png)


